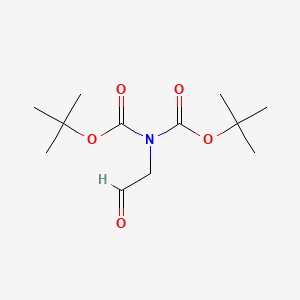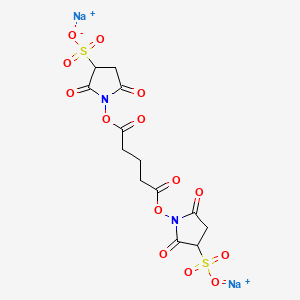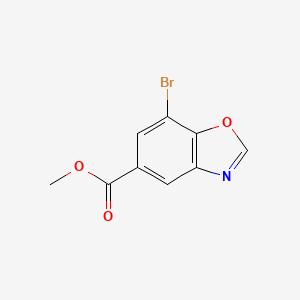
Methyltetrazine-PEG13-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltetrazine-PEG13-NHS ester is a polyethylene glycol (PEG)-derived linker designed for use in the synthesis of proteolysis targeting chimeras (PROTACs) . This compound features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines and a methyltetrazine group that is reactive to trans-cyclooctenes . It is commonly used in click chemistry applications in bioconjugate chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltetrazine-PEG13-NHS ester is synthesized through a series of chemical reactions involving the coupling of methyltetrazine and PEG13 with an NHS ester. The NHS ester reacts with primary amines at neutral or slightly basic pH to form covalent bonds . The synthetic route typically involves the following steps:
- Activation of the carboxyl group of PEG13 with NHS in the presence of a coupling agent.
- Reaction of the activated PEG13-NHS with methyltetrazine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale activation of PEG13 with NHS.
- Efficient coupling with methyltetrazine under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-PEG13-NHS ester primarily undergoes substitution reactions. The NHS ester reacts with primary amines to form stable amide bonds . This reaction is commonly used in bioconjugation and click chemistry applications.
Common Reagents and Conditions
Reagents: Primary amines, NHS, coupling agents.
Conditions: Neutral or slightly basic pH, typically in aqueous or organic solvents.
Major Products Formed
The major product formed from the reaction of this compound with primary amines is a stable amide bond, resulting in the conjugation of the methyltetrazine group to the target molecule .
Scientific Research Applications
Methyltetrazine-PEG13-NHS ester has a wide range of applications in scientific research, including:
Mechanism of Action
Methyltetrazine-PEG13-NHS ester exerts its effects through the formation of covalent bonds with primary amines. The NHS ester reacts with the amine groups on biomolecules, forming stable amide bonds . The methyltetrazine group is reactive to trans-cyclooctenes, enabling efficient click chemistry reactions . In the context of PROTACs, this compound facilitates the degradation of target proteins by linking them to E3 ubiquitin ligases, leading to their ubiquitination and subsequent proteasomal degradation .
Comparison with Similar Compounds
Methyltetrazine-PEG13-NHS ester is unique due to its specific combination of methyltetrazine and PEG13 with an NHS ester. Similar compounds include:
Tetrazine-PEG5-NHS ester: A shorter PEG linker with similar reactivity.
Dibenzocyclooctyne-N-hydroxysuccinimidyl ester: Another NHS ester used in click chemistry but with different reactivity.
TCO PEG4 succinimidyl ester: A similar compound with a different reactive group.
This compound stands out due to its longer PEG linker, which provides greater flexibility and solubility in various applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H63N5O17/c1-34-41-43-40(44-42-34)35-2-4-36(5-3-35)61-33-32-60-31-30-59-29-28-58-27-26-57-25-24-56-23-22-55-21-20-54-19-18-53-17-16-52-15-14-51-13-12-50-11-10-49-9-8-39(48)62-45-37(46)6-7-38(45)47/h2-5H,6-33H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJIFIORGODLBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H63N5O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
886.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,4,5,7-Tetrahydro-pyrazolo[3,4-c]pyridine-6-carboxylic acid benzyl ester](/img/structure/B8027625.png)

![2-Chloro-5-fluoro-thiazolo[5,4-b]pyridine](/img/structure/B8027632.png)
![6-Methyl-imidazo[1,2-a]pyridine-3-carbaldehyde hydrochloride](/img/structure/B8027643.png)
![5-Fluoro-2-iodo-thiazolo[5,4-b]pyridine](/img/structure/B8027651.png)


![1,5,6,7-Tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid benzyl ester](/img/structure/B8027686.png)

